molecular formula C19H22FN7O B2457733 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2379985-01-8

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2457733
CAS No.: 2379985-01-8
M. Wt: 383.431
InChI Key: IKMBORCQJWSGLK-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with dimethyl groups, a pyrimidine ring, and a piperidine ring substituted with a fluoropyrimidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various halogenated compounds, bases, and solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving specific molecular targets.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylpyrazol-1-yl)benzothiazole
  • 4-(3,5-Dimethylpyrazol-1-yl)benzoic acid
  • 4-(3,5-Dimethylpyrazol-1-yl)aniline

Uniqueness

Compared to similar compounds, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN7O/c1-13-7-14(2)27(25-13)17-8-18(23-12-22-17)28-10-15-3-5-26(6-4-15)19-16(20)9-21-11-24-19/h7-9,11-12,15H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMBORCQJWSGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=NC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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